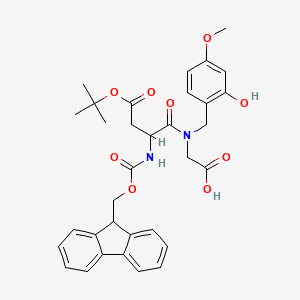

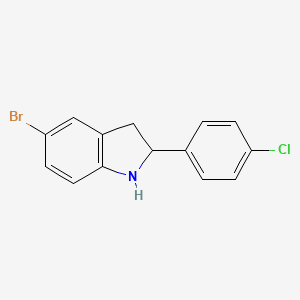

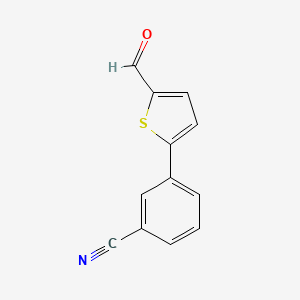

![molecular formula C9H15NO2 B1335490 2-[(2-呋喃基甲基)氨基]-1-丁醇 CAS No. 892582-00-2](/img/structure/B1335490.png)

2-[(2-呋喃基甲基)氨基]-1-丁醇

货号 B1335490

CAS 编号:

892582-00-2

分子量: 169.22 g/mol

InChI 键: BCWSSYQZJXXNJK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[(2-Furylmethyl)amino]-1-butanol” is an organic compound with the molecular formula C9H15NO2 . It is also known by other synonyms such as “2-(furan-2-ylmethylamino)butan-1-ol” and "N-furfuryl-2-aminobutan-1-ol" .

Molecular Structure Analysis

The molecular weight of “2-[(2-Furylmethyl)amino]-1-butanol” is 169.22 g/mol . The InChI code is “InChI=1S/C9H15NO2/c1-2-8(7-11)10-6-9-4-3-5-12-9/h3-5,8,10-11H,2,6-7H2,1H3” and the canonical SMILES is "CCC(CO)NCC1=CC=CO1" .Chemical Reactions Analysis

While specific chemical reactions involving “2-[(2-Furylmethyl)amino]-1-butanol” are not available, it’s worth noting that similar compounds can undergo imine formation when reacted with an aldehyde or ketone in the presence of a primary amine .Physical And Chemical Properties Analysis

The compound has several computed properties such as a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 169.110278721 g/mol .科学研究应用

Synthesis and Applications of Amino-Functionalized Carbon Nanomaterials

- Summary of Application : Amino-functionalized carbon nanomaterials have attracted considerable attention due to their enhanced dispersion, solubilization, and processability. The introduction of amino groups unlocks new strategies for the interaction between nanomaterials and other molecules .

- Methods of Application : The introduction of amino groups in carbon-based nanostructures is achieved through tailored approaches in organic chemistry .

- Results or Outcomes : The introduction of amino groups enhances the dispersion, solubilization, and processability of materials, particularly carbon-based nanomaterials .

Synthesis of 2-[(2-Furylmethyl)(imidazol-1-ylcarbonyl)amino]-

- Summary of Application : Derivatives of (RS)-2-[(2-furylmethyl)(imidazol-l-ylcarbonyl)amino]alkanoate were synthesized and studied for their fungicidal activity against rice seed diseases .

- Methods of Application : Large numbers of (RS)-2-[(2-furylmethyl)(imidazol-l-ylcarbonyl)amino]alkanoates and their homologues were synthesized .

- Results or Outcomes : Most of the compounds exhibited strong activity against Gibberella fujikuroi. Some of them were also highly fungitoxic against Cochliobolus miyabeanus and Pyricularia oryzae .

2-[(2-Furylmethyl)amino]-2-methyl-1-propanol hydrochloride

- Summary of Application : This compound is a chemical intermediate used in the synthesis of various organic compounds .

- Methods of Application : The compound is synthesized and then used in further reactions to produce other organic compounds .

- Results or Outcomes : The specific outcomes depend on the reactions in which this compound is used .

Synthesis of 2-[(2-Furylmethyl)(imidazol-1-ylcarbonyl)amino]-

- Summary of Application : Derivatives of this compound were synthesized and studied for their fungicidal activity against rice seed diseases .

- Methods of Application : Large numbers of these derivatives were synthesized and their fungitoxic activity was measured in in vitro and in vivo tests .

- Results or Outcomes : Most of the compounds exhibited strong activity against Gibberella fujikuroi. Some of them were also highly fungitoxic against Cochliobolus miyabeanus and Pyricularia oryzae .

2-[(2-Furylmethyl)amino]-2-methyl-1-propanol hydrochloride

- Summary of Application : This compound is a chemical intermediate used in the synthesis of various organic compounds .

- Methods of Application : The compound is synthesized and then used in further reactions to produce other organic compounds .

- Results or Outcomes : The specific outcomes depend on the reactions in which this compound is used .

Buchwald–Hartwig reaction

- Summary of Application : The Buchwald–Hartwig reaction is a carbon-nitrogen cross-coupling reaction that is an imperative and vital conversion in organic synthesis. One of its products, arylamines, are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .

- Methods of Application : The reaction is conducted under mild and ambient conditions in water, using a variety of commercially available Pd complexes and ligands .

- Results or Outcomes : The reaction has wide scope and its synthetic applicability roots primarily from the inadequacies of typical methods for the synthesis of aromatic C–N bonds .

属性

IUPAC Name |

2-(furan-2-ylmethylamino)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-8(7-11)10-6-9-4-3-5-12-9/h3-5,8,10-11H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWSSYQZJXXNJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406016 |

Source

|

| Record name | 2-{[(Furan-2-yl)methyl]amino}butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Furylmethyl)amino]-1-butanol | |

CAS RN |

892582-00-2 |

Source

|

| Record name | 2-{[(Furan-2-yl)methyl]amino}butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

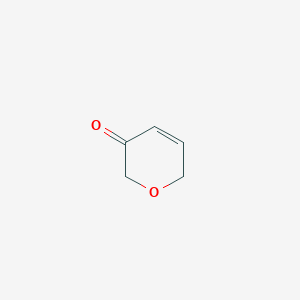

2H-Pyran-3(6H)-one

98166-23-5

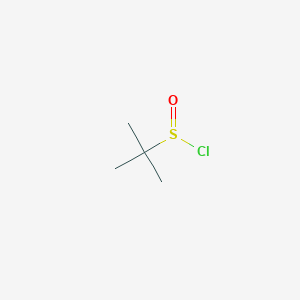

3-(5-Formylthiophen-2-yl)benzonitrile

886508-88-9

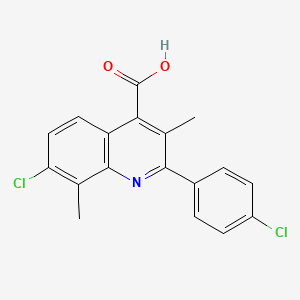

tert-Butylsulfinyl chloride

31562-43-3

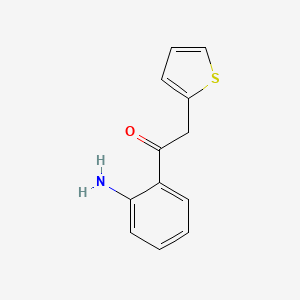

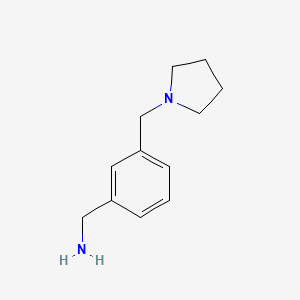

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)